

# Application Note: Determination of Furaneol Odor Activity Values using Olfactometry Techniques

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Compound of Interest		
Compound Name:	Furaneol	
Cat. No.:	B144009	Get Quote

#### Introduction

**Furaneol**, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a critical aroma compound responsible for sweet, caramel-like, and fruity notes in a wide variety of food products, including strawberries, pineapple, tomatoes, and coffee.[1][2] Due to its exceptionally low odor threshold, even trace amounts of **Furaneol** can significantly impact the overall flavor profile of a product.[1] For researchers, scientists, and professionals in drug and food development, accurately quantifying the sensory impact of **Furaneol** is crucial for quality control, new product development, and flavor stability studies.

The Odor Activity Value (OAV) is a calculated measure that helps determine the importance of a specific compound to the overall odor of a sample.[3][4] It is defined as the ratio of the compound's concentration to its odor detection threshold.[3][5] An OAV greater than 1 suggests that the compound is likely to contribute to the sample's aroma.[6] This application note provides detailed protocols for determining the OAV of **Furaneol**, focusing on the combination of instrumental analysis for quantification and sensory analysis for threshold determination.

The primary technique discussed is Gas Chromatography-Olfactometry (GC-O), a powerful method that couples the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7][8][9] This allows for the identification of specific odor-active compounds in a complex volatile mixture.[10][11] For quantification, this note details the use of



Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS), a common and robust technique for analyzing volatile compounds in various matrices.

# Data Presentation: Quantitative Summary for Furaneol

The following tables summarize key quantitative data for **Furaneol**, essential for calculating and interpreting its Odor Activity Value.

Table 1: Reported Odor Detection Thresholds of **Furaneol** 

Medium	Odor Threshold (μg/L or ppb)	Reference Description
Water	0.03 - 1,700	A wide range is reported in the literature, which can be influenced by the pH of the solution.[1][12]
Air	Varies significantly based on methodology	Odor thresholds in air are determined by dynamic olfactometry and can vary.[13]

Note: The wide range in reported thresholds highlights the importance of determining a specific threshold value within the matrix of interest under controlled laboratory conditions.

Table 2: Example Concentrations of **Furaneol** in Food Products



Food Product	Concentration Range (µg/kg)	Reference Description
Strawberries	1,663 - 4,852	Concentrations determined by SPME-GC/MS.[14][15]
Tomatoes	95 - 173	Concentrations determined by SPME-GC/MS.[14][15]
Pineapple	Identified as a key odorant	OAVs used to define it as a key odorant.[1]
Aged Red Wines	Identified as a key odorant	Detected by GC-O and can be present after 5-6 years of storage.[1]

Table 3: Sample Calculation of Odor Activity Value (OAV)

Parameter	Value	Source
Concentration of Furaneol in Strawberries (C)	1,663 μg/kg	From Table 2[14][15]
Odor Threshold of Furaneol in Water (OT)	0.04 $\mu$ g/L (assuming 1 L $\approx$ 1 kg)	Low-end value from literature[1]
Calculated OAV (C / OT)	41,575	OAV = 1663 / 0.04

This high OAV strongly indicates that **Furaneol** is a major contributor to the characteristic aroma of strawberries.

## **Experimental Protocols**

# Protocol 1: Determination of Furaneol Odor Threshold by Gas Chromatography-Olfactometry (GC-O)

This protocol outlines the use of GC-O with an aroma extract dilution analysis (AEDA) approach to determine the odor threshold of **Furaneol**.



Objective: To identify the dilution at which the characteristic odor of **Furaneol** is no longer detectable by a sensory panel.

#### Materials:

- Sample containing **Furaneol** (e.g., strawberry puree, coffee extract)
- Solvent for extraction (e.g., Dichloromethane)
- Anhydrous sodium sulfate
- Gas Chromatograph with a column suitable for volatile compounds (e.g., HP-5)
- Olfactory Detection Port (ODP)
- Mass Spectrometer (MS) detector (optional but recommended for confirmation)
- Trained sensory panel (minimum of 6-8 screened assessors)[9][16]

#### Methodology:

- Sample Preparation (Solvent Extraction):
  - Homogenize a known quantity of the sample.
  - 2. Extract the volatile compounds using a suitable solvent (e.g., Dichloromethane). The choice of an appropriate sample preparation method is crucial to prevent the loss of volatile compounds or the formation of artifacts.[7]
  - 3. Dry the extract over anhydrous sodium sulfate and concentrate it to a known volume (e.g., 1 mL).
- Aroma Extract Dilution Analysis (AEDA):
  - 1. Prepare a series of dilutions of the concentrated extract with the solvent (e.g., 1:2, 1:4, 1:8, 1:16, and so on).
- GC-O System Configuration:



- 1. Install a capillary column (e.g., 30 m x 0.25 mm, 0.25  $\mu$ m film thickness) in the GC.[17]
- 2. At the end of the column, use a splitter to direct the effluent to both the MS detector (if used) and the Olfactory Detection Port (ODP).[8]
- Set the GC oven temperature program to effectively separate the volatile compounds. A typical program might be: 40°C for 2 min, then ramp at 6°C/min to 230°C.
- 4. The ODP transfer line should be heated to prevent condensation.[9]
- Olfactometric Evaluation:
  - 1. Starting with the most diluted extract, inject a sample into the GC-O system.
  - 2. A trained panelist sniffs the effluent from the ODP.[11]
  - 3. The panelist records the retention time and provides a description of any detected odor.
  - 4. Repeat the analysis with each panelist for the same dilution.
  - 5. Continue the process with progressively more concentrated extracts.
  - 6. The "detection frequency" method involves counting the number of panelists who perceive an odor at a specific retention time to represent the odor's importance.[9]
- Data Analysis:
  - Identify the retention time corresponding to Furaneol (confirmed by MS or by sniffing a pure standard).
  - 2. The dilution factor of the last dilution in which the **Furaneol** odor was detected by at least 50% of the panel is recorded. This is known as the Flavor Dilution (FD) factor.
  - 3. The odor threshold is related to the concentration of **Furaneol** in this final dilution.

# Protocol 2: Quantification of Furaneol by Static Headspace GC-MS (SHS-GC-MS)



Objective: To determine the precise concentration of **Furaneol** in a given sample matrix.

#### Materials:

- Sample containing Furaneol
- Headspace vials (e.g., 20 mL)
- Saturated sodium chloride (NaCl) solution
- Furaneol analytical standard
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Static headspace autosampler

#### Methodology:

- Calibration Curve Preparation:
  - Prepare a series of standard solutions of Furaneol in a matrix that mimics the sample (e.g., a sugar solution for a fruit sample). Concentrations should span the expected range in the actual sample.
  - 2. For each standard, place a known volume (e.g., 5 g) into a headspace vial.
  - 3. Add a saturated NaCl solution to increase the volatility of the analytes.
  - 4. Seal the vials immediately.
- Sample Preparation:
  - 1. Place a known amount of the homogenized sample (e.g., 5 g) into a headspace vial.[18]
  - 2. Add the same amount of saturated NaCl solution as used for the standards.
  - 3. Seal the vial.
- SHS-GC-MS Analysis:

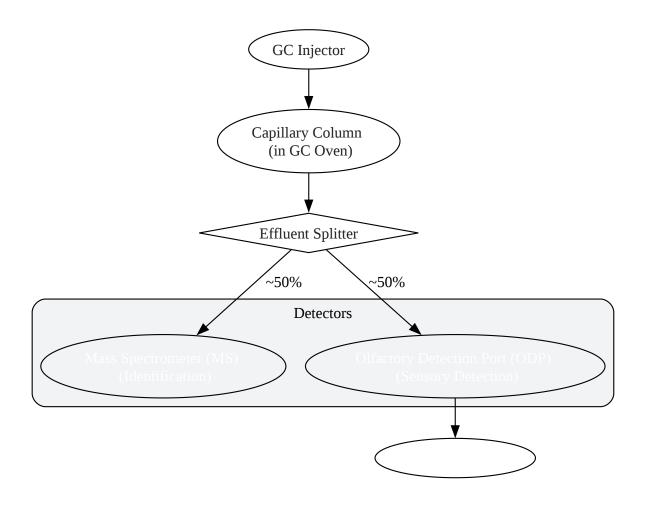


- 1. Place the prepared standard and sample vials into the headspace autosampler.
- 2. Set the headspace parameters. Typical conditions could be: incubation temperature of 60°C for 30 minutes.[18][19]
- 3. Set the GC-MS parameters. Use a suitable column and temperature program as in Protocol 1.
- 4. For the MS, use Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions for **Furaneol** (e.g., m/z 128, 113, 85).
- Data Analysis:
  - Integrate the peak area of the target ion for Furaneol in both the standards and the samples.
  - 2. Construct a calibration curve by plotting the peak area against the concentration for the standards.
  - 3. Use the linear regression equation from the calibration curve to calculate the concentration of **Furaneol** in the unknown samples based on their peak areas.

### **Mandatory Visualizations**

Caption: Workflow for Determining Odor Activity Value (OAV).

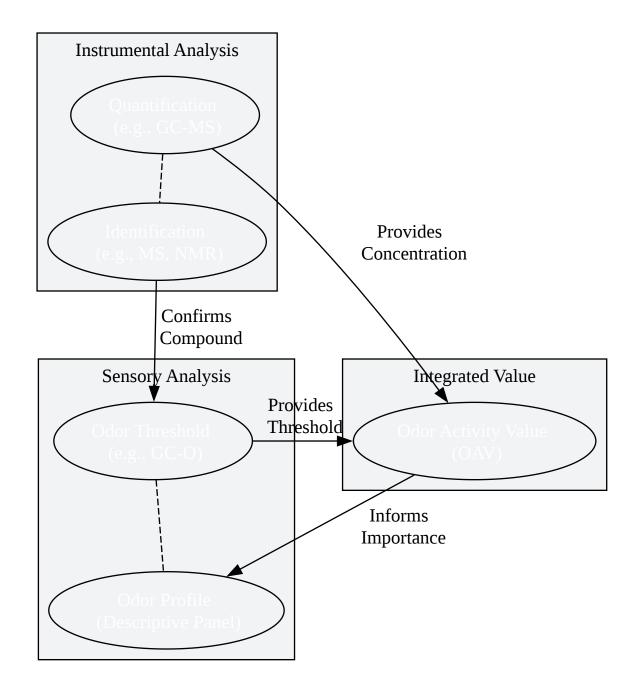




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Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) System.





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Caption: Logical Relationship of Olfactometry Techniques.

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